N-(9H-xanthen-9-yl)pyridine-4-carbothioamide
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Overview
Description
N-(9H-xanthen-9-yl)pyridine-4-carbothioamide is a chemical compound with the molecular formula C19H14N2OS It is a derivative of xanthene and pyridine, featuring a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-xanthen-9-yl)pyridine-4-carbothioamide typically involves the reaction of 9H-xanthene-9-carbaldehyde with pyridine-4-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
N-(9H-xanthen-9-yl)pyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile involved.
Scientific Research Applications
N-(9H-xanthen-9-yl)pyridine-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(9H-xanthen-9-yl)pyridine-4-carbothioamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinethioamide: A simpler analog with similar functional groups but lacking the xanthene moiety.
N-(9H-xanthen-9-yl)benzamide: Another xanthene derivative with a benzamide group instead of a pyridine-4-carbothioamide group.
Uniqueness
N-(9H-xanthen-9-yl)pyridine-4-carbothioamide is unique due to its combination of xanthene and pyridine-4-carbothioamide moieties. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H14N2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(9H-xanthen-9-yl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C19H14N2OS/c23-19(13-9-11-20-12-10-13)21-18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-12,18H,(H,21,23) |
InChI Key |
FTIDNWBJFUADEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=S)C4=CC=NC=C4 |
Origin of Product |
United States |
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